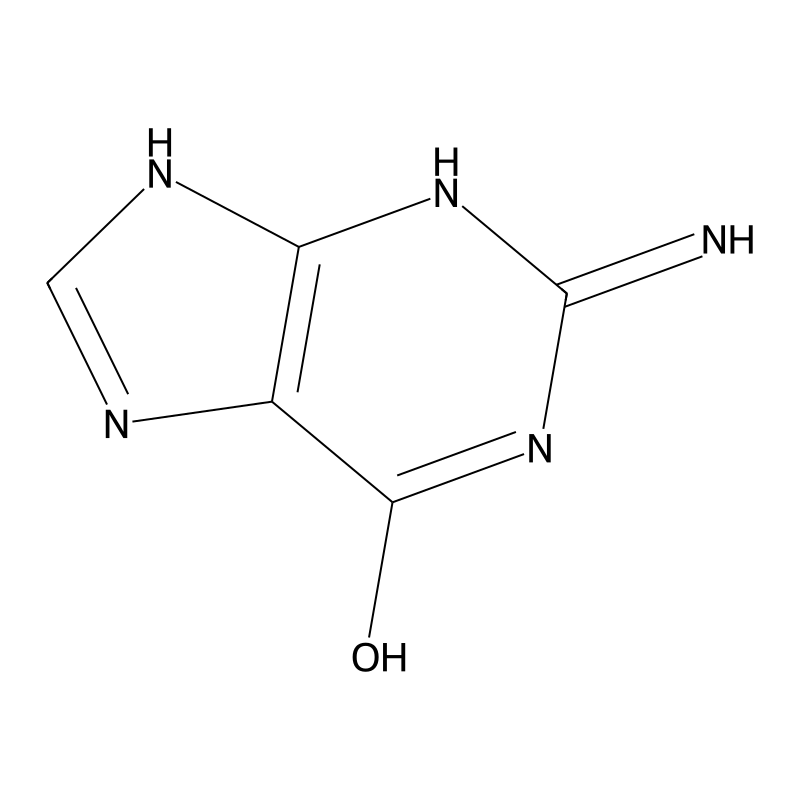

Guanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER

SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER

2.08 mg/mL at 37 °C

Synonyms

Canonical SMILES

Guanine is a fundamental purine nucleobase characterized by its exceptionally low aqueous solubility at neutral pH, high thermal stability (melting and sublimation >360 °C), and unique electrochemical profile . As an industrial raw material, it serves as the critical starting scaffold for the synthesis of major antiviral therapeutics, most notably acyclovir and valacyclovir, via regioselective alkylation [1]. In materials science and electroanalytical chemistry, guanine is distinguished by its high refractive index (n ≈ 1.83–1.85) and its position as the most easily oxidizable canonical nucleobase, making it a benchmark material for label-free electrochemical biosensors and bio-inspired optical coatings [2].

Research Fit

References

- [2] Qiao, et al. Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Pharmaceuticals (Basel). 2021 Nov; 14(11): 1104.

- [3] Wang, et al. Synthesis of Guanine/Vermiculite Two-Dimensional Nanocomposites for Wireless Humidity Sensing in Nut Storage Environment. ACS Appl. Nano Mater. 2023.

Substituting guanine with related purines like adenine, or using its salt forms (e.g., guanine hydrochloride), fundamentally alters processability and analytical performance. In electrochemical sensor development, replacing guanine with adenine shifts the oxidation potential significantly higher (from ~0.85 V to >1.1 V vs Ag/AgCl), blinding the sensor to low-potential DNA damage events [1]. In synthetic workflows for antivirals, while guanine hydrochloride offers superior aqueous solubility, the free base is strictly required for specific anhydrous acylation steps (e.g., forming N,N'-diacetylguanine) where chloride counterions would disrupt catalytic efficiency or cause unwanted side reactions [2]. Furthermore, in optical material formulations, generic purines lack guanine's specific hydrogen-bonding network, failing to form the high-refractive-index crystalline architectures required for structural coloration[3].

Substitution Risk

References

- [1] Oliveira-Brett, et al. Adsorption of Guanine, Guanosine, and Adenine at Electrodes Studied by Differential Pulse Voltammetry and Electrochemical Impedance. Langmuir 2002, 18, 19, 7320–7327.

- [2] Qiao, et al. Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Pharmaceuticals (Basel). 2021 Nov; 14(11): 1104.

- [3] Wang, et al. Synthesis of Guanine/Vermiculite Two-Dimensional Nanocomposites for Wireless Humidity Sensing in Nut Storage Environment. ACS Appl. Nano Mater. 2023.

Superior Low-Potential Electro-Oxidation for Biosensor Applications

In differential pulse voltammetry (DPV) assays, guanine consistently demonstrates the lowest oxidation potential among canonical nucleobases. Under acetate buffer conditions (pH 4.5), free guanine oxidizes at approximately +0.85 V (vs. Ag/AgCl), whereas adenine requires a significantly higher potential of +1.1 V [1]. This 250 mV difference allows for the selective electrochemical detection of guanine without background interference from adenine, making it the indispensable target for label-free DNA hybridization and damage sensors.

| Evidence Dimension | Electrochemical oxidation potential (Ep) |

| Target Compound Data | +0.85 V (vs Ag/AgCl) |

| Comparator Or Baseline | Adenine (+1.1 V vs Ag/AgCl) |

| Quantified Difference | 250 mV lower oxidation potential |

| Conditions | Differential pulse voltammetry (DPV) at carbon electrodes, pH 4.5 acetate buffer |

Enables the design of low-voltage electrochemical biosensors that selectively detect DNA damage or hybridization without oxidizing other nucleobases.

Counterion-Free Profile for Catalytic Antiviral Precursor Synthesis

The free base form of guanine exhibits extreme insolubility in water at neutral pH, contrasting sharply with its hydrochloride salt. While guanine hydrochloride offers high aqueous solubility suitable for general biological assays, the free base form is mandatory for specific organic syntheses, such as the N9-regioselective alkylation used in acyclovir production [1]. The free base allows for clean acylation to N,N'-diacetylguanine in aprotic solvents, a step where the ~18.9% w/w stoichiometric chloride counterion from the salt form would interfere with the p-toluenesulfonic acid catalysts used in subsequent condensation steps[2].

| Evidence Dimension | Counterion interference in anhydrous catalysis |

| Target Compound Data | Free base (0% chloride counterion) |

| Comparator Or Baseline | Guanine hydrochloride (~18.9% w/w chloride) |

| Quantified Difference | Elimination of stoichiometric chloride interference |

| Conditions | Industrial-scale N9-regioselective alkylation for acyclovir synthesis |

Buyers must procure the free base rather than the soluble salt to prevent counterion poisoning during the catalytic synthesis of antiviral prodrugs.

Exceptionally High Refractive Index for Bio-inspired Optical Materials

Guanine crystals possess an extraordinarily high refractive index (n ≈ 1.83 to 1.85) compared to typical organic crystals, which generally range from n = 1.3 to 1.5 [1]. This high optical density, combined with its thermal stability exceeding 360 °C, allows synthetic guanine to act as a superior high-temperature organic reflector . When formulated into two-dimensional nanocomposites or biomimetic coatings, guanine provides broad-band reflectance and structural coloration that cannot be achieved by substituting it with other nucleobases or standard organic pigments.

| Evidence Dimension | Refractive index (n) |

| Target Compound Data | n ≈ 1.83 – 1.85 |

| Comparator Or Baseline | Standard organic crystals (n ≈ 1.3 – 1.5) |

| Quantified Difference | >20% higher refractive index |

| Conditions | Crystalline solid state, optical and biomimetic material formulations |

Justifies the procurement of guanine as a specialized raw material for manufacturing advanced pearlescent pigments and bio-inspired photonic structures.

Starting Material for Antiviral API Synthesis

Guanine is the required starting material for the commercial synthesis of antiviral active pharmaceutical ingredients (APIs) such as acyclovir and valacyclovir via N,N'-diacetylguanine intermediates, where the free base form prevents counterion interference during catalytic condensation [1].

Benchmark Biomolecule for Electrochemical DNA Sensors

Utilized as the primary target and calibration standard for the development of label-free electrochemical DNA sensors, leveraging its uniquely low oxidation potential (+0.85 V vs Ag/AgCl) compared to other nucleobases [2].

Precursor for High-Refractive-Index Optical Materials

Procured for the synthesis of bio-inspired optical materials, structural colorants, and pearlescent pigments that require a high refractive index (n ≈ 1.85) and thermal stability above 350 °C [3].

Application Fit Matrix

References

- [1] Qiao, et al. Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Pharmaceuticals (Basel). 2021 Nov; 14(11): 1104.

- [2] Oliveira-Brett, et al. Adsorption of Guanine, Guanosine, and Adenine at Electrodes Studied by Differential Pulse Voltammetry and Electrochemical Impedance. Langmuir 2002, 18, 19, 7320–7327.

- [3] Wang, et al. Synthesis of Guanine/Vermiculite Two-Dimensional Nanocomposites for Wireless Humidity Sensing in Nut Storage Environment. ACS Appl. Nano Mater. 2023.

Physical Description

Solid

Color/Form

SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA

NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

360 °C

UNII

Absorption Distribution and Excretion

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

GUANINE IS PERMANENTLY LISTED UNDER THE FEDERAL FOOD, DRUG AND COSMETIC ACT AS A COLOR ADDITIVE FOR USE IN EXTERNALLY APPLIED DRUGS AND COSMETICS, INCLUDING THOSE INTENDED FOR USE IN THE AREA OF THE EYE.

Analytic Laboratory Methods

Stability Shelf Life

STABLE AT ROOM TEMP

Liu et al. Direct measurement of the ionization state of an essential guanine in the hairpin ribozyme Nature Chemical Biology, doi: 10.1038/nchembio.156, published online 29 March 2009 http://www.nature.com/naturechemicalbiology

Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types